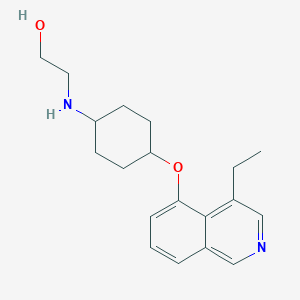
2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol is a complex organic compound with the molecular formula C19H27N3O This compound is characterized by the presence of an isoquinoline moiety, a cyclohexyl group, and an ethanolamine fragment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol typically involves multiple steps. One common approach is to start with the isoquinoline derivative, which undergoes a series of reactions to introduce the cyclohexyl and ethanolamine groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol
- 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol
- 2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)propanol
Uniqueness
2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol is unique due to its specific structural features, such as the presence of the isoquinoline moiety and the cyclohexyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N2O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[[4-(4-ethylisoquinolin-5-yl)oxycyclohexyl]amino]ethanol |
InChI |
InChI=1S/C19H26N2O2/c1-2-14-12-20-13-15-4-3-5-18(19(14)15)23-17-8-6-16(7-9-17)21-10-11-22/h3-5,12-13,16-17,21-22H,2,6-11H2,1H3 |
InChI Key |
IGGPBJLNNZQQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CN=C1)C=CC=C2OC3CCC(CC3)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















